2-(3,7-Dimethyloctylsulfanyl)thiophene
CAS No.: 321858-70-2
Cat. No.: VC19106219
Molecular Formula: C14H24S2
Molecular Weight: 256.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321858-70-2 |
|---|---|
| Molecular Formula | C14H24S2 |
| Molecular Weight | 256.5 g/mol |
| IUPAC Name | 2-(3,7-dimethyloctylsulfanyl)thiophene |
| Standard InChI | InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3 |
| Standard InChI Key | TWOLMUQSOOZPPE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)CCSC1=CC=CS1 |
Introduction
Synthesis and Reaction Pathways
Primary Synthesis Routes
The synthesis of 2-(3,7-Dimethyloctylsulfanyl)thiophene typically involves alkylation of 3-thiophenethiol or its derivatives. Two prominent methods are documented:
Method 1: Thiolate Alkylation
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Formation of Potassium Thiolate: 3-Thiophenethiol (58a) is treated with potassium tert-butoxide in ethanol to generate potassium 3-thiophenethiolate (58b) .
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Alkylation: The thiolate reacts with 1-bromo-3,7-dimethyloctane (60) under reflux conditions, yielding 2-(3,7-dimethyloctylsulfanyl)thiophene (61) (Scheme 1).
Method 2: Lithium-Halogen Exchange
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Lithiation: 3-Bromothiophene (6) undergoes lithium-halogen exchange using n-butyllithium at -78°C.
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Sulfur Quenching: The intermediate is quenched with sulfur to form 3-thiophenethiol (58a), followed by alkylation as above .
Table 1: Synthesis Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | KOtBu, 1-bromo-3,7-dimethyloctane | Ethanol | Reflux | 67–85% |
| 2 | n-BuLi, S, 1-bromo-3,7-dimethyloctane | THF | -78°C to RT | 70–78% |
Derivatization and Functionalization
The compound serves as a precursor for brominated derivatives critical in polymerization:
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2-Bromo-5-(3,7-dimethyloctylsulfanyl)thiophene (66): Bromination using N-bromosuccinimide (NBS) in CHCl at 0°C .
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2,5-Dibromo-3-(3,7-dimethyloctylsulfanyl)thiophene (79): Achieved with excess NBS, enabling Stille or Suzuki couplings for polymer synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl): δ 7.27–7.15 (thiophene-H), 3.97–3.92 (SCH), 1.87–1.14 (alkyl chain), 0.93–0.86 (methyl branches) .
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C NMR: δ 140.2 (C-S), 127.5–125.3 (thiophene-C), 35.1–22.7 (alkyl chain) .
Mass Spectrometry
Applications in Conjugated Polymers
Regioregular Polythiophenes
2-(3,7-Dimethyloctylsulfanyl)thiophene is polymerized via Grignard Metathesis (GRIM) to yield regioregular head-to-tail (HT) poly(3-alkylsulfanylthiophenes). These polymers exhibit:
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High Hole Mobility: Up to 0.12 cmVs in field-effect transistors .
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Chiroptical Activity: Circular dichroism (CD) spectra show strong Cotton effects due to helical backbone conformation .
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Fluorescence Quantum Yield: 24% in solution, making them suitable for light-emitting diodes (LEDs) .
Table 2: Key Properties of Poly(3-(3,7-dimethyloctylsulfanyl)thiophene)
| Property | Value |
|---|---|
| Bandgap | 1.9 eV |
| (UV-Vis) | 480 nm |
| Conductivity | 10–10 S/cm |
Solar Cell Applications
Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies (PCE) of 5.2% in bulk heterojunction solar cells .
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